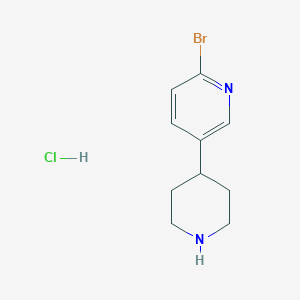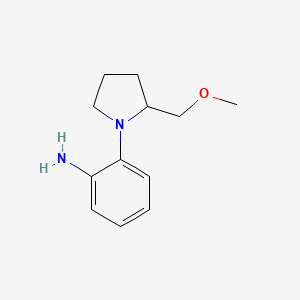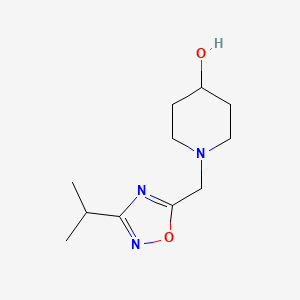![molecular formula C7H11N3 B15279274 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. Its unique bicyclic structure, which includes a diazabicyclo core, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, resulting in the formation of the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism by which 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity .
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: This compound has a similar bicyclic structure but with one of the nitrogen atoms replaced by a carbon atom.
Tropane Alkaloids: These compounds share a similar bicyclic core and are known for their biological activity. The uniqueness of this compound lies in its specific bicyclic structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1,4-diazabicyclo[3.2.1]octane-2-carbonitrile |
InChI |
InChI=1S/C7H11N3/c8-3-7-4-9-6-1-2-10(7)5-6/h6-7,9H,1-2,4-5H2 |
Clé InChI |
PGRDXNVNIIUYAI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1NCC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)










